molecular formula C23H36O3 B8074962 oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Cat. No.: B8074962
M. Wt: 360.5 g/mol
InChI Key: ACYNJBAUKQMZDF-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of epoxy fatty acid esters. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a long-chain polyunsaturated fatty acid. The structure of this compound includes multiple double bonds in the (E)-configuration, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate typically involves the following steps:

    Epoxidation of Polyunsaturated Fatty Acid: The starting material, a polyunsaturated fatty acid such as arachidonic acid, undergoes epoxidation using a peracid (e.g., m-chloroperoxybenzoic acid) to form the oxirane ring.

    Esterification: The epoxidized fatty acid is then esterified with oxiran-2-ylmethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Epoxidation: Large quantities of polyunsaturated fatty acids are epoxidized using industrial-grade peracids.

    Continuous Esterification: The epoxidized fatty acids are continuously esterified with oxiran-2-ylmethanol in a reactor, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include diols, hydroxy acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and metabolic pathways.

    Pathways Involved: It may modulate the activity of signaling pathways such as the Ras/MAP kinase pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Arachidonic Acid: A polyunsaturated fatty acid with similar structural features but without the oxirane ring.

    Epoxyeicosatrienoic Acids (EETs): Epoxidized derivatives of arachidonic acid with similar biological activities.

    Linoleic Acid: Another polyunsaturated fatty acid with multiple double bonds but lacking the oxirane ring.

Uniqueness

Oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is unique due to the presence of both an oxirane ring and multiple (E)-configured double bonds, which confer distinct chemical reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYNJBAUKQMZDF-CGRWFSSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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